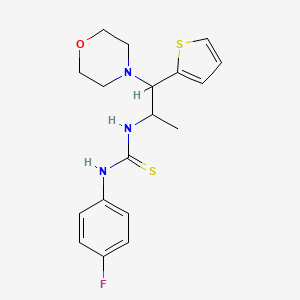

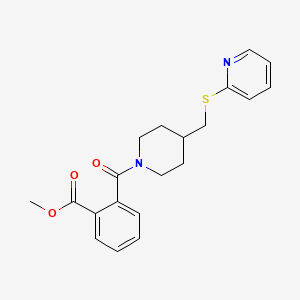

1-(4-氟苯基)-3-(1-吗啉基-1-(噻吩-2-基)丙基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various thiourea derivatives has been a subject of interest due to their potential biological activities. The compound 1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea, although not directly mentioned, shares structural similarities with the compounds discussed in the provided papers. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been developed to study the electronic and spatial structure of the molecule, which was crystallized from acetonitrile . Similarly, the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was characterized by various spectroscopic techniques and crystallized in a triclinic space group . The preparation of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involved the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines . These methods provide a foundation for the synthesis of related thiourea compounds.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for understanding their potential interactions and biological activities. The X-ray crystal structure of the synthesized compounds reveals important information about their conformation. For example, the novel inhibitor of hepatitis B crystallizes in a monoclinic P21/c space group , while the compound with a benzamide moiety attached to a thiourea nucleus crystallizes in the triclinic space group P-1 . The planarity of the carbonyl and thiourea groups and their antiperiplanar conformation are common features observed in these structures . These structural insights are essential for the analysis of the molecular structure of 1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea.

Chemical Reactions Analysis

The reactivity of thiourea derivatives can be inferred from the chemical reactions they undergo. The synthesis processes described in the papers involve reactions with isothiocyanates and amines, which are typical for the formation of thiourea compounds . The intermolecular and intramolecular interactions, such as hydrogen bonding, play a significant role in the stability and reactivity of these molecules . The chemical reactions leading to the formation of these compounds provide a basis for understanding the reactivity of similar thiourea derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are closely related to their structure and synthesis. The vibrational properties of these compounds have been studied using spectroscopic techniques, which are complemented by quantum chemical calculations . The presence of fluorine atoms and other substituents influences the electronic properties and potential biological activity of these molecules. For instance, the compound with potential anti-hepatitis B activity demonstrated in vitro nanomolar inhibitory activity . The corrosion inhibition efficiency of a related thiourea compound on mild steel was found to be directly proportional to the concentration of the inhibitor . These studies highlight the importance of physical and chemical properties in the application of thiourea derivatives.

科学研究应用

合成和结构表征

研究人员合成了一系列硫脲衍生物,包括类似于“1-(4-氟苯基)-3-(1-吗啉基-1-(噻吩-2-基)丙基)硫脲”等化合物,重点关注它们的抗微生物特性和结构分析。例如,对类似利奈唑啉分子的合成评估其抗微生物活性,突出了结构修饰对增强生物效力的重要性(Başoğlu等,2012)。同样,对新的N,N'-二取代硫脲的合成、光谱特性和潜在生物学兴趣的研究展示了硫脲化合物在制药研究中的多功能性(Sarkis & Faisal, 1985)。

生物活性和潜在应用

多项研究关注硫脲衍生物的生物活性,包括抗菌、抗氧化和抗结核作用。例如,通过回流1,3,4-噁二唑-2-硫醇和4-(2-氯乙基)吗啉盐酸盐合成的化合物显示出显著的抗结核活性和优越的抗微生物活性,表明这些化合物在治疗传染病中的潜力(Mamatha S.V et al., 2019)。

材料科学和光致发光

在材料科学领域,与所讨论的化合物结构相关的取代噻吩显示出广泛的生物活性和在电子学中的应用,例如在有机发光晶体管和太阳能电池中,由于其光致发光特性(Nagaraju et al., 2018)。

缓蚀

硫脲衍生物还被研究作为缓蚀剂的潜力,显示出在酸性环境中保护金属免受腐蚀的显著功效。这突显了它们在延长金属结构和部件寿命方面的工业应用(Karthik et al., 2014)。

属性

IUPAC Name |

1-(4-fluorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS2/c1-13(20-18(24)21-15-6-4-14(19)5-7-15)17(16-3-2-12-25-16)22-8-10-23-11-9-22/h2-7,12-13,17H,8-11H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBLEVQRZNEENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2549613.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2549617.png)

![3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2549622.png)

![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)

![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2549628.png)

![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)

![methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2549636.png)